6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C8H9ClN4 It is a derivative of triazolopyrimidine, a class of compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-chloropropylamine with a suitable triazolopyrimidine precursor. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Ongoing research aims to explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
6-(2-Chloroethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine
6-(4-Chlorobutyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness: this compound stands out due to its specific structural features and reactivity profile. Its unique combination of a chloropropyl group and the triazolopyrimidine core makes it distinct from other similar compounds.
Properties
IUPAC Name |
6-(3-chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-3-1-2-7-4-10-8-11-6-12-13(8)5-7/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUIDSLOOHRSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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